2-[2-(2-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[2-(2-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a substituted isoindole-1,3-dione derivative characterized by a 2-methoxyphenyl ketone group linked via a two-carbon chain to the isoindole-dione core. This compound belongs to a class of phthalimide analogs, which are widely studied for their diverse chemical and biological properties, including applications in organic synthesis and medicinal chemistry . While its commercial availability is currently listed as discontinued , its structural features make it a valuable candidate for comparative analysis with related compounds.
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-15-9-5-4-8-13(15)14(19)10-18-16(20)11-6-2-3-7-12(11)17(18)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODZDEZSYWJOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method is the condensation reaction of phthalic anhydride with 2-methoxybenzylamine in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that isoindole derivatives exhibit significant antimicrobial activity. For instance, a study on isoindole-1,3-dione derivatives revealed their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed comparable inhibition zones to standard antibiotics like gentamicin .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using free radical scavenging assays. It demonstrated a notable ability to neutralize free radicals, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
Anticancer Activity
Isoindole derivatives have shown promising results in cancer research. In vitro studies indicated that the compound exhibits antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and induction of apoptosis in cancer cells . The structure-activity relationship (SAR) analysis suggested that modifications in the chemical structure can enhance its anticancer properties.
Case Study 1: Antileishmanial Activity
A specific study highlighted the effectiveness of isoindole derivatives against Leishmania tropica, a parasite responsible for leishmaniasis. The tested compounds exhibited IC50 values significantly lower than those of conventional treatments, indicating their potential as effective antileishmanial agents .
Case Study 2: Drug-Likeness and ADME Properties
The drug-likeness of the compound was assessed using computational tools like SwissADME. Results indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that this compound could be developed further into a pharmaceutical candidate .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous isoindole-1,3-dione derivatives:
Structural and Functional Insights
- Ketone vs. Ether/Thioether Linkages : The target compound’s 2-oxoethyl group (C=O) confers higher reactivity toward nucleophilic attack compared to the ether (C-O-C) or thioether (C-S-C) groups in analogs . This makes it more suitable for condensation reactions in synthetic chemistry.
- Halogen vs.
- Amino and Hydroxyl Modifications: Compounds with amino () or hydroxyl () groups enable hydrogen bonding, critical for target binding in drug design.
Biological Activity
The compound 2-[2-(2-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a structure known for its diverse biological activities. This article reviews its biological activity based on recent studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is , with a molar mass of approximately 297.31 g/mol. The structure features a methoxyphenyl group and an isoindole backbone, which contribute to its biological properties.
1. Cyclooxygenase Inhibition
Recent studies have highlighted the compound's inhibitory effects on cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the inflammatory process and pain signaling:
- Inhibition Studies : The compound demonstrated significant inhibition of COX-2 with an IC50 value lower than that of meloxicam, a standard anti-inflammatory drug. The ratio of COX-2 to COX-1 inhibition indicates a selective action that could minimize side effects associated with non-selective COX inhibitors .
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-2/COX-1 Ratio |
|---|---|---|---|
| Test Compound | 238.3 ± 0.04 | 90.28 ± 0.05 | 2.64 |
2. Antioxidant Activity
The compound has shown promising antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases:
- Mechanism : The antioxidant activity is believed to stem from the isoindole structure's ability to donate electrons and stabilize free radicals .
3. Anti-inflammatory Effects
In addition to COX inhibition, the compound modulates several pro-inflammatory cytokines and mediators:
- Cytokine Modulation : It has been reported to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while enhancing anti-inflammatory markers such as interleukin-10 (IL-10) .
4. Neuroprotective Potential
Preliminary studies suggest that derivatives of isoindole compounds may exhibit neuroprotective effects by interacting with monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative diseases:
- In Vitro Studies : Compounds similar to the one have shown protective effects against neuronal cell death in models of oxidative stress .
Study 1: Isoindole Derivatives in Inflammation
A study involving various isoindole derivatives, including our compound of interest, demonstrated significant anti-inflammatory activity in murine models. The results indicated reduced paw edema and lower levels of inflammatory cytokines post-treatment.
Study 2: Neuroprotective Effects
Research has also examined the neuroprotective potential of isoindole derivatives against glutamate-induced toxicity in neuronal cultures. The test compound showed a marked reduction in cell death and oxidative damage markers.
Q & A
Basic: What are the recommended synthetic routes for 2-[2-(2-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the condensation of 2-methoxyphenylacetic acid with isoindole-1,3-dione derivatives. Key steps include:
- Nucleophilic substitution : Reacting isoindole-1,3-dione with a bromoacetyl intermediate derived from 2-methoxyphenylacetic acid .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product.
- Purity validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy to confirm >95% purity .
Basic: How can the structural configuration of this compound be rigorously characterized?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., C8–C9–C10 = 112.5°) to confirm stereochemistry and crystal packing .
- NMR spectroscopy : Analyze H and C signals (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl carbons at δ 170–175 ppm) .
- FT-IR : Identify key functional groups (C=O stretch at ~1700 cm, aromatic C–H at ~3050 cm) .
Basic: What computational tools predict the physicochemical properties of this compound?
Methodological Answer:
Use software like Gaussian or Schrödinger Suite to calculate:
- Lipinski parameters : LogP (~2.5), hydrogen bond donors/acceptors (0/4), and polar surface area (~75 Å) to assess drug-likeness .
- Molecular dynamics simulations : Predict solubility and membrane permeability using explicit solvent models .
Advanced: How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?
Methodological Answer:
Discrepancies (e.g., predicted high solubility vs. low bioavailability) may arise from unaccounted factors:
- Solvent effects : Perform molecular docking with explicit water molecules to refine binding affinity predictions .
- Metabolic stability assays : Use liver microsomes to evaluate cytochrome P450 interactions and identify degradation pathways .
- Controlled replication : Apply randomized block designs (as in agricultural studies) to isolate variables affecting bioactivity .
Advanced: What strategies elucidate the mechanism of action in antimicrobial studies?
Methodological Answer:
- Molecular docking : Target bacterial enzymes (e.g., DNA gyrase) to identify binding pockets and affinity scores (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
- Time-kill assays : Monitor bacterial growth curves under varying compound concentrations to distinguish bacteriostatic vs. bactericidal effects .
- Resistance profiling : Serial passage experiments with sub-inhibitory doses to detect mutation-driven resistance .
Advanced: How to assess environmental persistence and ecotoxicological risks?
Methodological Answer:
Follow methodologies from long-term environmental studies:
- Fate analysis : Measure hydrolysis rates (pH 5–9 buffers) and photodegradation under UV light to estimate half-life .
- Ecotoxicology : Use Daphnia magna or algal models (OECD Test 201) to determine LC values and bioaccumulation factors .
Advanced: What chromatographic techniques separate enantiomers, and how are they validated?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Confirm resolution (R > 1.5) via UV detection at 254 nm .
- Circular dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards .
Advanced: How to address thermal stability discrepancies in formulation studies?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Monitor mass loss at 10°C/min increments to identify decomposition thresholds (>200°C suggests stability) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
